

# Enviroxime: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Enviroxime** is a benzimidazole derivative that has demonstrated potent in vitro activity against a broad spectrum of rhinoviruses and enteroviruses, the primary causative agents of the common cold and other significant human diseases. Its mechanism of action involves the inhibition of viral RNA replication, a critical step in the viral life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Enviroxime**. Detailed summaries of its antiviral efficacy, mechanism of action, and relevant experimental methodologies are presented to serve as a valuable resource for researchers in the fields of virology and antiviral drug development.

# **Chemical Structure and Physicochemical Properties**

Enviroxime, with the chemical name (E)-2-amino-6-benzoyl-1-

(isopropylsulfonyl)benzimidazole oxime, is a substituted benzimidazole. Its chemical structure is characterized by a central benzimidazole core, an isopropylsulfonyl group at the N1 position, an amino group at the C2 position, and a benzoyl oxime moiety at the C6 position.

# **Physicochemical Data**

The following table summarizes the key physicochemical properties of **Enviroxime**. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion



(ADME) profile, as well as for formulation development.

Property	Value	Source
Molecular Formula	C17H18N4O3S	PubChem
Molecular Weight	358.4 g/mol	PubChem
Appearance	White to off-white solid	MedchemExpress.com[1]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	MedchemExpress.com[1]
Calculated logP	3.1	PubChem
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	6	PubChem

# **Antiviral Activity**

**Enviroxime** exhibits potent and broad-spectrum activity against numerous serotypes of human rhinoviruses (HRV) and other enteroviruses. Its efficacy is typically evaluated through in vitro cell-based assays that measure the inhibition of viral replication.

# **In Vitro Antiviral Efficacy**

The antiviral activity of **Enviroxime** is quantified by its half-maximal effective concentration ( $EC_{50}$ ) or half-maximal inhibitory concentration ( $IC_{50}$ ), which represents the concentration of the compound required to inhibit viral replication by 50%. The following table compiles reported  $EC_{50}$  and  $IC_{50}$  values for **Enviroxime** against various picornaviruses.



Virus Serotype	Cell Line	Assay Type	EC <sub>50</sub> / IC <sub>50</sub> (μΜ)	Source
Enterovirus 71 (EV71)	RD Cells	Plaque Reduction	0.15	Developments towards antiviral therapies against enterovirus 71[1]
Enterovirus 71 (EV71)	HIOs	CPE Inhibition	0.4 ± 0.2	CC 50 , EC 50 , and selectivity indices of enviroxime, rupintrivir, and 2 CMC in HIOs and RD cells.[2]
Enterovirus 71 (EV71)	HIOs	RNA Yield Reduction	1.4 ± 0.3	CC 50 , EC 50 , and selectivity indices of enviroxime, rupintrivir, and 2 CMC in HIOs and RD cells.[2]
Enterovirus 71 (EV71)	RD Cells	CPE Inhibition	0.06 ± 0.001	CC 50 , EC 50 , and selectivity indices of enviroxime, rupintrivir, and 2 CMC in HIOs and RD cells.[2]
Enterovirus 71 (EV71)	RD Cells	RNA Yield Reduction	0.2 ± 0.04	CC 50 , EC 50 , and selectivity indices of enviroxime, rupintrivir, and 2 CMC in HIOs and RD cells.[2]



Human Rhinovirus (15 - serotypes)	Plaque Reduction	0.17 - 1.0	The human rhinovirus: human- pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2]
Human Rhinovirus (various serotypes)	Cell Protection	0.03 - 0.2	The human rhinovirus: human-pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery[2]

#### **Mechanism of Action**

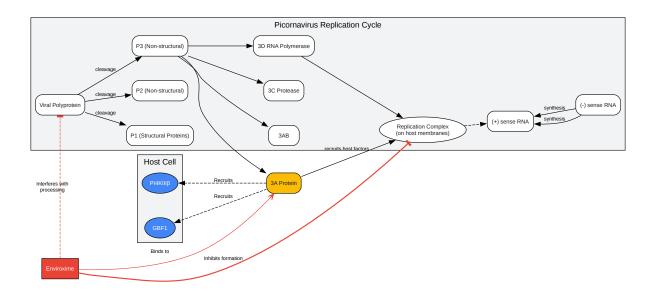
**Enviroxime**'s antiviral effect stems from its ability to inhibit the replication of viral RNA.[3] The primary target of **Enviroxime** is the viral non-structural protein 3A.[3] The interaction of **Enviroxime** with protein 3A disrupts the formation and function of the viral replication complex, which is essential for the synthesis of new viral RNA genomes.[3][4]

# Signaling Pathway of Enviroxime's Antiviral Action

**Enviroxime**'s mechanism involves a complex interplay between the viral protein 3A and host cell factors. The binding of **Enviroxime** to 3A is thought to interfere with the recruitment of essential host proteins, such as phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the Golgispecific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1), to the replication organelles.[4][5] This disruption prevents the formation of a functional replication complex, leading to the inhibition of viral RNA synthesis, particularly the production of the plus-strand



RNA.[3] Furthermore, there is evidence to suggest that **Enviroxime** and its analogs may also interfere with viral polyprotein processing.[1]



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Figure 1: Signaling pathway of **Enviroxime**'s antiviral action.

#### Resistance



Viral resistance to **Enviroxime** has been mapped to mutations within the coding region of the 3A protein.[3][6] These mutations likely alter the binding site of the drug, thereby reducing its inhibitory effect. The identification of these resistance mutations provides strong evidence for the direct or indirect interaction of **Enviroxime** with the 3A protein.

# **Experimental Protocols**

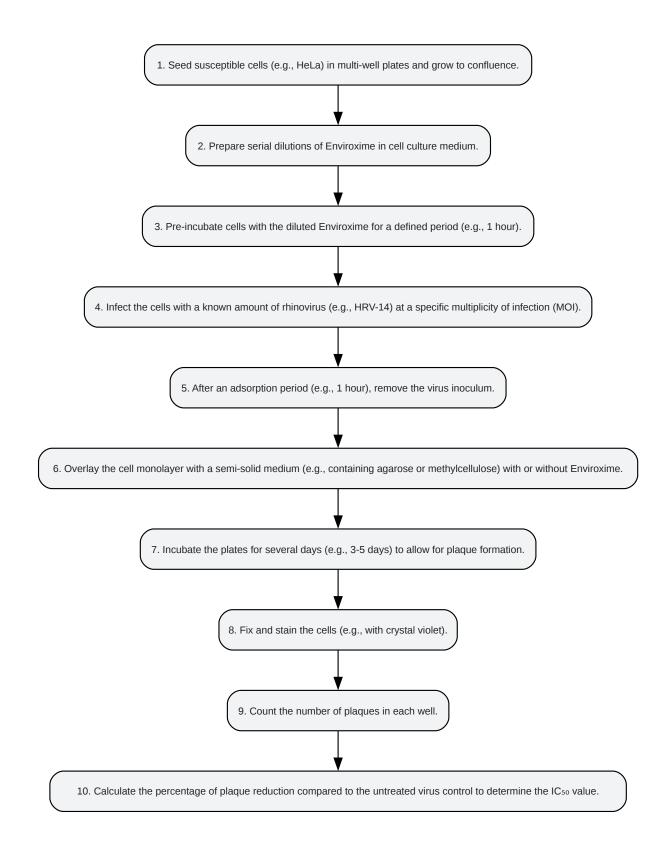
The following sections provide detailed methodologies for key experiments commonly used to characterize the antiviral properties of compounds like **Enviroxime**.

# **Plaque Reduction Assay**

This assay is a standard method for quantifying the infectious virus titer and for determining the antiviral activity of a compound.

Workflow:





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Figure 2: Workflow for a typical plaque reduction assay.



Detailed Methodology (Example for Rhinovirus):

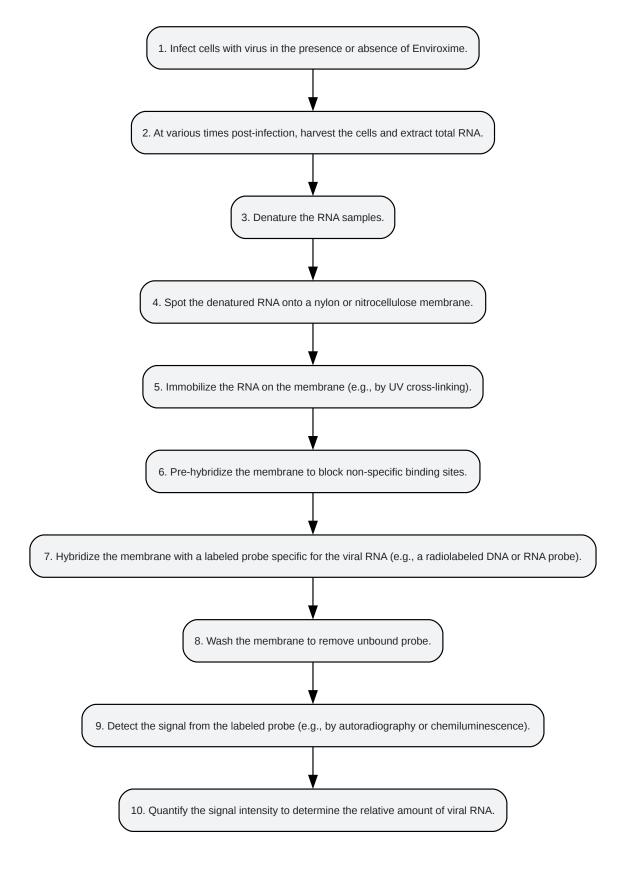
- Cell Culture: HeLa cells are seeded in 6-well plates and cultured until they form a confluent monolayer.[7]
- Compound Preparation: **Enviroxime** is dissolved in DMSO to create a stock solution, which is then serially diluted in Eagle's Minimum Essential Medium (EMEM) to the desired concentrations.
- Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a dilution of human rhinovirus (e.g., HRV-14 or HRV-16) calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[7]
- Treatment and Overlay: After a 1-hour adsorption period at 33°C, the virus inoculum is removed, and the cells are overlaid with EMEM containing 0.7% low-melt agarose and the various concentrations of **Enviroxime**.[7]
- Incubation: The plates are incubated at 33°C in a 5% CO2 atmosphere for 3 days.[7]
- Staining and Quantification: The cells are fixed with 1% buffered formaldehyde and stained with crystal violet. The plaques (clear zones where cells have been lysed by the virus) are then counted. The IC<sub>50</sub> is calculated as the concentration of **Enviroxime** that reduces the number of plaques by 50% compared to the untreated control.[7]

### **RNA Dot Blot Analysis**

This technique is used to detect and quantify specific RNA molecules, such as viral RNA, in a sample. It was instrumental in demonstrating that **Enviroxime** preferentially inhibits the synthesis of the viral plus-strand RNA.[3]

Workflow:





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Figure 3: Workflow for RNA dot blot analysis of viral RNA.



Detailed Methodology (Example for Poliovirus):

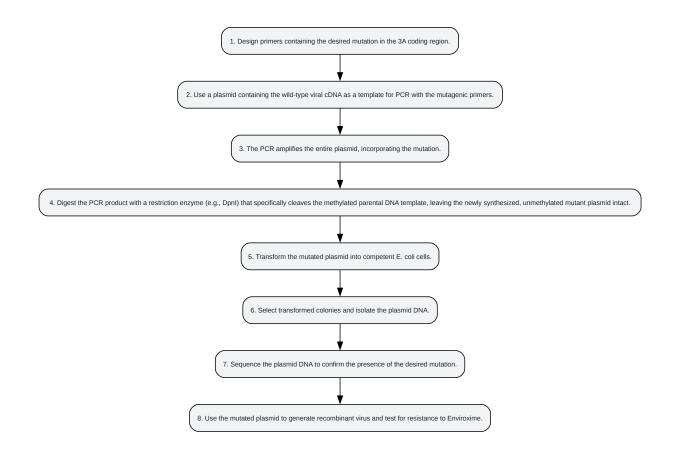
- Cell Infection and Treatment: HeLa cells are infected with poliovirus type 1 in the presence of Enviroxime or a vehicle control (DMSO).[3]
- RNA Extraction: At different time points post-infection, total cellular RNA is extracted from the cells.
- RNA Application to Membrane: The extracted RNA is denatured and applied as dots to a nylon membrane.
- Hybridization: The membrane is hybridized with a <sup>32</sup>P-labeled DNA probe that is complementary to either the plus- or minus-strand of the poliovirus RNA.
- Washing and Detection: The membrane is washed to remove any unbound probe, and the radioactive signal is detected by autoradiography.
- Analysis: The intensity of the dots is quantified to determine the relative amounts of plus- and minus-strand viral RNA in the presence and absence of **Enviroxime**.

#### **Site-Directed Mutagenesis**

This technique is used to introduce specific mutations into a DNA sequence, such as the gene encoding the viral 3A protein. It is a critical tool for identifying the genetic basis of drug resistance and for studying the structure-function relationships of proteins.[6]

Workflow:





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Figure 4: Workflow for site-directed mutagenesis of the viral 3A protein.

Detailed Methodology (Example for Rhinovirus 14):



- Primer Design: Oligonucleotide primers are designed to be complementary to the region of the rhinovirus 14 3A gene where the mutation is to be introduced, with the desired nucleotide change in the middle of the primer.
- PCR Mutagenesis: A PCR reaction is performed using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the full-length cDNA of rhinovirus 14 as the template.
- Template Digestion: The parental, non-mutated plasmid DNA is digested by adding the restriction enzyme DpnI directly to the PCR reaction.
- Transformation: The resulting mutated plasmids are transformed into competent E. coli cells.
- Screening and Sequencing: Plasmids are isolated from individual bacterial colonies and sequenced to confirm the presence of the intended mutation in the 3A gene.
- Functional Analysis: The mutated cDNA is then used to generate infectious virus, which is subsequently tested for its susceptibility to **Enviroxime** in a plaque reduction assay to confirm that the mutation confers resistance.

## **Pharmacokinetics**

While **Enviroxime** has demonstrated potent in vitro antiviral activity, its clinical development has been hampered by poor pharmacokinetic properties, including low oral bioavailability.[1] Studies in animal models have been conducted to evaluate its ADME profile.

A study on vinylacetylene analogs of **Enviroxime** reported that a p-fluoro derivative exhibited oral bioavailability in Rhesus monkeys.[8] However, specific quantitative pharmacokinetic parameters for the parent **Enviroxime** molecule are not extensively detailed in the readily available literature, which has been a significant hurdle in its progression as a therapeutic agent.

#### Conclusion

**Enviroxime** remains a significant tool for the study of picornavirus replication due to its well-defined mechanism of action targeting the viral 3A protein. Its potent and broad-spectrum in vitro activity highlights the potential of targeting this viral protein for the development of new



antiviral therapies. However, the challenges associated with its pharmacokinetic profile underscore the importance of optimizing drug-like properties in the early stages of antiviral drug discovery. Further research into the structural basis of **Enviroxime**'s interaction with the 3A protein and its host factor partners could pave the way for the design of new, more effective, and bioavailable inhibitors of rhinovirus and enterovirus replication.

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